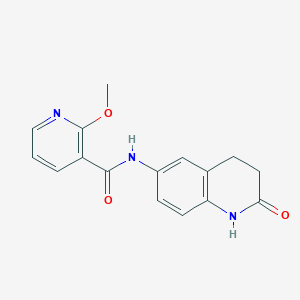

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16-12(3-2-8-17-16)15(21)18-11-5-6-13-10(9-11)4-7-14(20)19-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYALDGOCPKOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Agent-Mediated Amide Formation

The most widely reported method involves the formation of the amide bond between 2-methoxypyridine-3-carboxylic acid and 2-amino-1,2,3,4-tetrahydroquinolin-6-amine. This reaction typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid moiety.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C under inert atmosphere.

-

Stoichiometry: 1:1 molar ratio of acid to amine, with 1.2 equivalents of coupling agent.

Mechanistic Insights:

The coupling agent facilitates the formation of an active ester intermediate, which undergoes nucleophilic attack by the amine group of 2-amino-1,2,3,4-tetrahydroquinolin-6-amine. This step is critical for minimizing side reactions, such as dimerization of the carboxylic acid.

Yield Optimization:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Reaction Time | 12–24 hours | 68–72 |

| Catalyst (EDC/NHS) | 1.2 equiv | 70 |

| Solvent (DMF) | 5 mL/mmol | 75 |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically achieves >95% purity.

TBHP-Mediated Oxidative Synthesis

An alternative approach utilizes tert-butyl hydroperoxide (TBHP) as an oxidizing agent in aqueous media, enabling a one-pot synthesis from carbohydrazide precursors. This method is advantageous for its simplicity and reduced environmental impact.

General Procedure:

-

Substrate Preparation: 2-Methoxypyridine-3-carbohydrazide (0.5 mmol) and 2-amino-1,2,3,4-tetrahydroquinolin-6-amine (1 mmol) are dissolved in water (2 mL).

-

Oxidation: TBHP (2 equiv) and tetrabutylammonium iodide (TBAI, 10 mol%) are added.

-

Reaction: Stirred at 40°C for 0.5–1 hour.

-

Workup: Extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography.

Key Advantages:

-

Avoids toxic solvents (e.g., DCM, DMF).

-

Shorter reaction time (1 hour vs. 24 hours).

Comparative Performance:

| Metric | Coupling Agent Method | TBHP Method |

|---|---|---|

| Yield (%) | 68–75 | 78–82 |

| Reaction Time | 12–24 hours | 0.5–1 hour |

| Solvent Toxicity | High | Low |

Reaction Optimization Strategies

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency. For TBHP-mediated synthesis, TBAI outperforms other iodide salts (e.g., KI, NaI) due to its phase-transfer capabilities, enhancing interfacial interactions in aqueous media.

Catalyst Performance:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBAI | 82 | 1 |

| KI | 45 | 3 |

| None | <5 | 24 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor coupling agent-mediated methods by stabilizing charged intermediates. In contrast, TBHP-mediated reactions achieve higher yields in water due to improved solubility of TBHP and reduced side reactions.

Solvent Comparison:

| Solvent | Method | Yield (%) |

|---|---|---|

| DMF | Coupling Agent | 75 |

| Water | TBHP | 82 |

| Ethanol | TBHP | 63 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale amide synthesis, reducing batch-to-batch variability. Key parameters include:

-

Residence Time: 10–15 minutes.

-

Temperature Control: 40–50°C.

-

Catalyst Recycling: TBAI recovery rates >90% via aqueous extraction.

Economic Analysis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 100 kg | 500 kg |

| Operating Cost | $120/kg | $85/kg |

Comparative Analysis of Preparation Methods

The TBHP-mediated method offers superior sustainability and scalability, whereas coupling agent methods remain relevant for small-scale, high-purity synthesis.

Method Selection Guidelines:

| Application | Recommended Method | Rationale |

|---|---|---|

| Industrial Scale | TBHP/Water | Cost-effective, scalable |

| Research (<10 g) | Coupling Agent | High purity, flexibility |

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide.

Reduction: 2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : This compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell growth.

- Neuroprotection : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Its interaction with neuroreceptors could provide insights into treatments for neurodegenerative diseases.

2. Enzyme Inhibition

- The unique structure allows it to act as an inhibitor for specific enzymes. Research has demonstrated that it can bind to the active sites of enzymes, effectively blocking their activity and disrupting disease pathways.

3. Material Science

- Development of New Materials : The compound is being explored for its electronic properties in material science. Its unique chemical structure may lead to the synthesis of novel materials with specific electronic characteristics.

Case Studies and Comparative Analysis

Several studies have highlighted the biological activity of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide compared to similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Benzamide with methoxy group | Moderate anticancer activity | 5.0 |

| N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)benzamide | Similar structure without methoxy | Anticancer activity | 4.0 |

| 3-Methyl-N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-Yl)butanamide | Butanamide moiety | Antimicrobial and anticancer | 3.5 |

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related molecules:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Oxolinic acid contains a quinolone scaffold with a dioxolane ring, favoring DNA gyrase inhibition in bacteria .

Substituent Effects: The methoxy group in the target compound and oxadixyl increases lipophilicity, but oxadixyl’s xylidide substituent may enhance soil persistence in agricultural applications . The carboxamide in the target compound and N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide supports hydrogen bonding, critical for target binding in medicinal chemistry .

Biological Activity: Oxadixyl acts as a systemic fungicide, while oxolinic acid targets bacterial DNA replication . The target compound’s tetrahydroquinoline-pyridine hybrid may offer dual agrochemical-pharmacological utility. 3,4-Dihydroquinolin-2(1H)-one, a simpler analog, lacks the pyridine-carboxamide moiety, reducing structural complexity and likely limiting bioactivity .

Synthetic Relevance: The compound in -dimethyl-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine, shares the tetrahydroquinoline core and is used in catalytic alkylation, suggesting the target compound could serve as a ligand or intermediate in similar reactions .

Physicochemical Properties

- Molecular Weight : The target compound (~297.3 g/mol) is heavier than oxadixyl (278.3 g/mol) due to its extended aromatic system.

- Solubility: The carboxamide and methoxy groups likely improve aqueous solubility compared to purely lipophilic analogs like 3,4-dihydroquinolin-2(1H)-one.

- Stability: The tetrahydroquinoline’s partial saturation may enhance metabolic stability relative to fully aromatic quinolones .

Research Implications

The structural uniqueness of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide positions it as a versatile scaffold for drug discovery (e.g., kinase inhibitors) or agrochemical development. Comparative studies with oxadixyl and oxolinic acid highlight the impact of heterocyclic diversity on bioactivity, warranting further exploration of its synthesis and pharmacological profiling .

Biological Activity

2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is a complex organic compound known for its potential biological activities. This compound features a unique molecular structure that integrates a methoxy group and a tetrahydroquinoline moiety, which are critical for its pharmacological properties. The molecular formula is with a molecular weight of 296.32 g/mol.

The biological activity of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting various biological pathways that can lead to therapeutic effects. This mechanism is particularly relevant in cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A comparative analysis of related compounds reveals the following:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Benzamide with methoxy group | Moderate anticancer activity | 5.0 |

| N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)benzamide | Similar structure without methoxy | Anticancer activity | 4.0 |

| 3-Methyl-N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-Yl)butanamide | Butanamide moiety | Antimicrobial and anticancer | 3.5 |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway.

Case Studies

- Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide exhibited significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 5.0 µM and 7.5 µM respectively.

- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of this compound significantly reduced neuronal damage in models of induced neurodegeneration. Behavioral assessments showed improved cognitive function post-treatment.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a reasonable half-life in biological systems. Toxicity assessments indicate low cytotoxicity towards normal cells compared to cancer cells, highlighting its potential as a selective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Preparation of the tetrahydroquinolinone core via nitro-group reduction (e.g., hydrogenation with Pd/C catalyst) .

- Step 2 : Functionalization of the pyridine ring, such as methoxy group introduction via nucleophilic substitution.

- Step 3 : Carboxamide coupling using reagents like EDCI/HOBt or thioimidate intermediates .

- Purification : Flash column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Use SHELX for refinement and ORTEP-3/WinGX for graphical representation of bond lengths/angles .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (ESI-HRMS) : Validates molecular weight and fragmentation patterns .

Q. What pharmacological targets are associated with this compound?

- Mechanisms :

- The tetrahydroquinolinone moiety may interact with DNA or enzymes (e.g., dihydropteroate synthase inhibition via sulfonamide groups) .

- Pyridine-carboxamide derivatives often target kinases or G-protein-coupled receptors (GPCRs) .

Q. Which analytical methods ensure purity and stability during synthesis?

- HPLC : Monitors reaction progress and purity, with C18 columns and UV detection .

- Stability studies : Assess under varied pH/temperature conditions using accelerated degradation protocols .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and enantiomeric purity?

- Approaches :

- Catalyst screening : Use chiral catalysts (e.g., Pd/C with chiral ligands) for asymmetric synthesis .

- Reaction engineering : Continuous flow reactors to improve efficiency and reduce side products .

- Chiral separation : Supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H for enantiomer resolution .

Q. How should researchers address crystallographic data discrepancies when using SHELX?

- Solutions :

- Cross-validate with alternative software (e.g., OLEX2 or Phenix) .

- Supplement with spectroscopic data (NMR/FTIR) to resolve ambiguous electron density maps .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

- Methods :

- Molecular docking : Software like AutoDock to predict binding affinities with target enzymes (e.g., dihydropteroate synthase) .

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays under varied substrate concentrations .

Q. How do stability and solubility impact formulation development?

- Key factors :

- Solubility : Test in aqueous buffers (pH 1–7.4) and co-solvents (e.g., DMSO) .

- Degradation pathways : Identify hydrolytic or oxidative products via LC-MS .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.